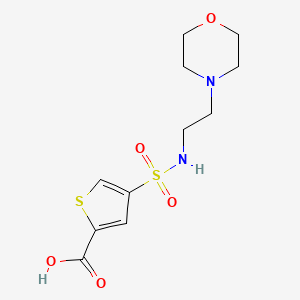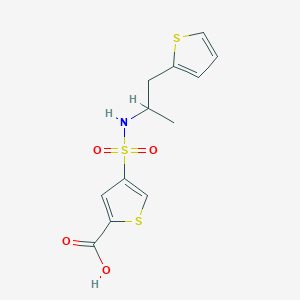![molecular formula C12H14FN3 B7576829 1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as FMP, and it belongs to the class of phenylpiperazine derivatives.
Aplicaciones Científicas De Investigación
FMP has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of FMP is in the treatment of depression, anxiety, and other mood disorders. FMP has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FMP may help to alleviate the symptoms of depression and anxiety.
Mecanismo De Acción
The mechanism of action of FMP involves its interaction with the serotonin transporter (SERT) protein. SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. FMP binds to the SERT protein and inhibits its activity, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the therapeutic effects of FMP in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
FMP has been found to have several biochemical and physiological effects in scientific research studies. One of the primary effects of FMP is its ability to increase the levels of serotonin in the brain. This increase in serotonin levels may help to alleviate the symptoms of depression and anxiety. FMP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, FMP has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of FMP for lab experiments is its high purity. The optimized synthesis method of FMP yields high purity compound, which is suitable for scientific research. Additionally, FMP has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of FMP for lab experiments is its high cost. FMP is a relatively expensive compound, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research on FMP. One direction is to study the potential therapeutic effects of FMP in the treatment of other mood disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential anti-inflammatory properties of FMP in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing more cost-effective synthesis methods for FMP, which would make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of FMP involves the reaction of 2-fluoro-5-nitrobenzene with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-methylmethanamine to yield FMP. This synthesis method has been optimized to yield high purity FMP, which is suitable for scientific research.
Propiedades
IUPAC Name |
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-10-5-9(3-4-12(10)13)11-7-15-16(2)8-11/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAOSKBVVQOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C2=CN(N=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)



![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
